3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid
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Overview
Description
3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexylamino group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid typically involves multiple steps. One common method includes the following steps:
Amidation: The formation of an amide bond by reacting the brominated compound with cyclohexylamine.
Aldol Condensation: The final step involves an aldol condensation to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the cyclohexylamino group play crucial roles in binding to these targets, while the ethoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxybenzoic acid: Similar structure but with a benzoic acid moiety instead of a prop-2-enoic acid moiety.
Uniqueness
The unique combination of functional groups in 3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid gives it distinct chemical and biological properties
Properties
Molecular Formula |
C19H24BrNO5 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
3-[2-bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H24BrNO5/c1-2-25-16-10-13(8-9-19(23)24)15(20)11-17(16)26-12-18(22)21-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
ZFSHQDPYFQBXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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